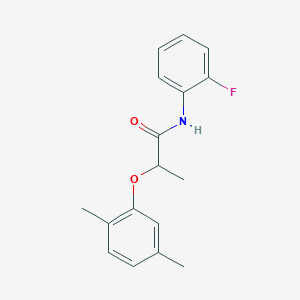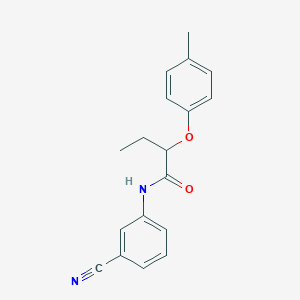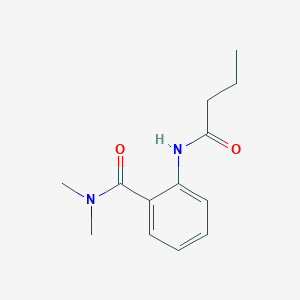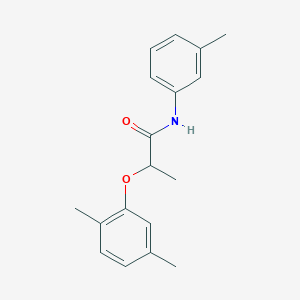![molecular formula C17H24N2O3S B317994 N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B317994.png)
N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a phenyl group, and a carbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the phenyl group. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Carbamothioyl Group: This involves the reaction of an isothiocyanate with an amine to form the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethyl-N-{[4-(tetrahydrofuran-2-ylmethoxy)phenyl]carbamoyl}propanamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
2,2-dimethyl-N-{[4-(tetrahydrofuran-2-ylmethoxy)phenyl]carbamothioyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H24N2O3S |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H24N2O3S/c1-17(2,3)15(20)19-16(23)18-12-6-8-13(9-7-12)22-11-14-5-4-10-21-14/h6-9,14H,4-5,10-11H2,1-3H3,(H2,18,19,20,23) |
Clé InChI |
OIFGTOJCKKUVIS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)OCC2CCCO2 |
SMILES canonique |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)OCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B317912.png)


![N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B317916.png)

![1-[2-(2-Methoxyphenoxy)propanoyl]indoline](/img/structure/B317918.png)
![N-[2-(dimethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317919.png)

![N,N-dimethyl-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B317926.png)
![4-Oxo-4-{2-[(propylamino)carbonyl]anilino}butanoic acid](/img/structure/B317928.png)
![4-Oxo-4-[4-(2-phenoxyethoxy)anilino]butanoic acid](/img/structure/B317931.png)
![2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B317933.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317934.png)
![4,5-Dimethyl-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B317935.png)
